molecular formula C21H28N2O4S B3439457 3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide

3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide

Cat. No.: B3439457
M. Wt: 404.5 g/mol
InChI Key: CWEOOHVTARGFBM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the trimethoxyphenyl group and the pyridine ring, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, the pyridine ring can interact with various biological pathways, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide apart is its combination of the trimethoxyphenyl group with a pyridine ring and a benzamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse bioactivity effects.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[6-(2-methylpropyl)-2-methylsulfanylpyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-13(2)9-16-8-7-14(21(23-16)28-6)12-22-20(24)15-10-17(25-3)19(27-5)18(11-15)26-4/h7-8,10-11,13H,9,12H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEOOHVTARGFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide
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3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide
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3,4,5-trimethoxy-N-{[6-(2-methylpropyl)-2-(methylsulfanyl)pyridin-3-yl]methyl}benzamide

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